molecular formula C14H10ClNO4 B14444827 1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one CAS No. 74413-01-7

1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one

Cat. No.: B14444827
CAS No.: 74413-01-7
M. Wt: 291.68 g/mol
InChI Key: UYHCCXCLBDJILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one is an organic compound that features a chlorophenyl group and a nitrophenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the aldehyde, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-Chlorophenyl)-2-(2-aminophenoxy)ethan-1-one.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 1-(4-Chlorophenyl)-2-(2-aminophenoxy)ethan-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-(2-aminophenoxy)ethan-1-one: This compound differs by having an amino group instead of a nitro group, which can significantly alter its chemical properties and biological activity.

    1-(4-Bromophenyl)-2-(2-nitrophenoxy)ethan-1-one: The presence of a bromine atom instead of chlorine can affect the reactivity and interactions of the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

74413-01-7

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-nitrophenoxy)ethanone

InChI

InChI=1S/C14H10ClNO4/c15-11-7-5-10(6-8-11)13(17)9-20-14-4-2-1-3-12(14)16(18)19/h1-8H,9H2

InChI Key

UYHCCXCLBDJILX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.